Benzylhydrochlorothiazide

Description

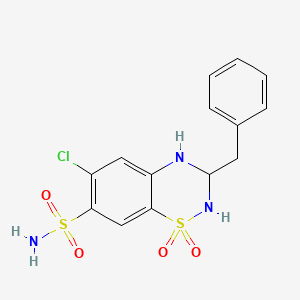

Structure

3D Structure

Properties

IUPAC Name |

3-benzyl-6-chloro-1,1-dioxo-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClN3O4S2/c15-10-7-11-13(8-12(10)23(16,19)20)24(21,22)18-14(17-11)6-9-4-2-1-3-5-9/h1-5,7-8,14,17-18H,6H2,(H2,16,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWSSMIJUDVUASQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2NC3=CC(=C(C=C3S(=O)(=O)N2)S(=O)(=O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClN3O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1045114 | |

| Record name | Benzylhydrochlorothiazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1045114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96782-98-8, 96782-97-7, 1824-50-6 | |

| Record name | 2H-1,2,4-Benzothiadiazine-7-sulfonamide, 6-chloro-3,4-dihydro-3-(phenylmethyl)-, 1,1-dioxide, (-)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=96782-98-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2H-1,2,4-Benzothiadiazine-7-sulfonamide, 6-chloro-3,4-dihydro-3-(phenylmethyl)-, 1,1-dioxide, (+)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=96782-97-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzylhydrochlorothiazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1824-50-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzylhydrochlorothiazide [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001824506 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | benzylhydrochlorothiazide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=263220 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzylhydrochlorothiazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1045114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BENZYLHYDROCHLOROTHIAZIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/176437APQH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Derivatization of Benzylhydrochlorothiazide

Established Synthetic Pathways for Benzylhydrochlorothiazide (B19321)

The synthesis of this compound, a 3,4-dihydro-1,2,4-benzothiadiazine 1,1-dioxide derivative, is rooted in classical methods developed for thiazide diuretics. google.com The complex structure, featuring multiple functional groups and a heterocyclic core, necessitates multi-step synthesis and precise control over reaction conditions to prevent the formation of unwanted byproducts. solubilityofthings.com

Key Reaction Steps and Intermediate Compound Formation

The foundational structure of hydrothiazides is typically formed through the condensation of an appropriately substituted aminobenzenedisulfonamide with an aldehyde. For this compound, the synthesis logically proceeds from a chlorinated aminodisulfonamide precursor. A key step involves the introduction of the benzyl (B1604629) group at the N-3 position of the heterocyclic ring.

A widely applicable procedure for creating similar 3,4-dihydro-1,2,4-benzothiadiazine 1,1-dioxides involves the cyclization of a precursor with an aldehyde or its equivalent. mdpi.com The reduction of a C=N double bond in a benzothiadiazine precursor is a critical step to form the saturated 'hydro' thiazide ring. mdpi.com For instance, the synthesis of a related diuretic candidate involved reacting a precursor with benzyl bromide in 2-methoxyethanol (B45455) at elevated temperatures. mdpi.com This indicates that direct benzylation is a feasible step in the synthesis.

A plausible synthetic pathway is outlined below:

| Step | Description | Key Reagents & Conditions | Intermediate/Product |

| 1 | Chlorosulfonation | Chlorosulfonic acid | 4-Amino-6-chloro-1,3-benzenedisulfonyl dichloride |

| 2 | Ammonolysis | Aqueous ammonia | 4-Amino-6-chloro-1,3-benzenedisulfonamide |

| 3 | Cyclocondensation | Formaldehyde (B43269) | Hydrochlorothiazide (B1673439) |

| 4 | Benzylation | Benzyl bromide (PhCH₂Br) | This compound |

This multi-step process requires careful management of intermediates and reaction conditions to achieve the desired product.

Optimization Strategies in Chemical Synthesis

Optimizing the synthesis of complex molecules like this compound is crucial for improving yield, purity, and efficiency. Strategies often focus on both reaction conditions and purification methods.

Methods employing organic solvents and the use of protecting groups typically yield compounds of higher purity compared to aqueous preparations. google.com The installation of protecting groups allows specific functional groups of intermediates to be shielded during synthesis, which simplifies the purification process. google.com Various purification techniques using organic solvents enable the effective separation and isolation of the desired compounds with minimal impurities. google.com

Further optimization can be achieved by comparing different synthetic methods for key transformations. For example, the reduction of the C=N double bond in thiazide precursors to form the dihydro derivative can be accomplished through catalytic hydrogenation (e.g., H₂/PtO₂ or Pd/C) or with chemical reducing agents like sodium borohydride (B1222165) in trifluoroacetic acid (NaBH₄/TFA). mdpi.com The choice of method can significantly impact yield and purity, with NaBH₄/TFA often providing excellent yields (80-97%) for this transformation. mdpi.com Additionally, microwave technology has been used to accelerate certain steps, such as the formation of 1,3-dioxolane (B20135) protecting groups in related syntheses. mdpi.com

| Strategy | Traditional Method | Optimized Method | Advantage of Optimization |

| Purification | Aqueous workup and recrystallization | Organic solvent-based purification with protecting groups | Higher purity (e.g., >90% vs. 50-70%) google.com |

| Reduction Step | Catalytic Hydrogenation (e.g., H₂/PtO₂) | Chemical Reduction (NaBH₄/TFA) | Often higher and more consistent yields (e.g., up to 100%) mdpi.com |

| Reaction Time | Conventional heating (hours) | Microwave irradiation | Significant reduction in reaction time (e.g., 2-3 hours) mdpi.com |

Emerging Synthetic Approaches for this compound and its Analogs

Recent advancements in chemical synthesis have focused on developing more sustainable and efficient methods for producing heterocyclic compounds, including thiazides and their analogs.

Principles of Sustainable Synthesis in Thiazide Chemistry

Green chemistry principles are increasingly being applied to the synthesis of thiazide derivatives to reduce environmental impact and improve efficiency. researchgate.net This includes the use of environmentally benign catalysts and alternative energy sources. For example, silica (B1680970) gel (SiO₂) has been used as a catalyst for the synthesis of some thiazole (B1198619) derivatives. jocpr.com Magnetically separable copper oxide (CuO) nanoparticles have also been employed as a catalyst in one-pot green syntheses of thiazolidinone derivatives, which share a related heterocyclic core. researchgate.net

Mechanochemical synthesis, which uses mechanical force to drive reactions, represents another green approach. It has been successfully used to produce drug-drug eutectic solid forms of hydrochlorothiazide and chlorothiazide (B1668834) with metformin (B114582) hydrochloride, demonstrating a solvent-free synthetic method. nih.gov Furthermore, microwave irradiation is a recognized green synthesis technique used in the preparation of 1,3-thiazine derivatives, offering a more energy-efficient alternative to conventional heating. researchgate.net

Advanced Methodologies for Structural Complexity

Creating structurally complex analogs of this compound requires advanced synthetic methodologies. These techniques allow for precise control over molecular architecture, enabling the exploration of novel derivatives with potentially improved properties. solubilityofthings.com

One powerful technique is the ortho-lithiation methodology, which has been used to synthesize a wide variety of substituted benzothiadiazine dioxides (BTDs). mdpi.com This approach allows for the introduction of various substituents (alkyl or aryl groups) onto the benzene (B151609) ring portion of the molecule, starting from masked benzaldehydes or ketones. mdpi.com

Other advanced methods applicable to the synthesis of complex heterocyclic compounds include:

Solvothermal Synthesis : Utilizes solvents at high temperatures and pressures. numberanalytics.com

Mechanochemical Synthesis : Employs mechanical forces to induce chemical reactions. numberanalytics.com

Electrochemical Synthesis : Uses electrochemical techniques to drive the formation of complex compounds. numberanalytics.com

Cascade Reactions : Involves multiple bond-forming events in a single synthetic operation, such as the iron-catalyzed C-S/C-N cross-coupling reactions used to synthesize phenothiazines, a related sulfur- and nitrogen-containing heterocycle. researchgate.net

These advanced techniques, coupled with computational modeling to predict molecular properties, are enabling the design and synthesis of new molecules with greater structural complexity. numberanalytics.com

Chemical Derivatization Strategies for this compound

Chemical derivatization of the this compound scaffold is a key strategy for discovering novel compounds. solubilityofthings.com Research has shown that the 3,4-dihydro-1,2,4-benzothiadiazine 1,1-dioxide core is amenable to various chemical modifications.

A primary site for derivatization is the nitrogen atom at the N-3 position. Dihydro derivatives can be regioselectively alkylated at this position through catalytic reductive alkylation using various aldehydes or acetone. mdpi.com This allows for the introduction of a wide range of alkyl groups, creating a library of N-3 substituted analogs. mdpi.com Further modification is possible, as demonstrated by the catalytic reductive alkylation of 4-alkyl-3,4-dihydro compounds to yield 2,3,4-trialkyl derivatives. mdpi.com

Purpose-Driven Derivatization for Spectroscopic Analysis

The chemical structure of this compound and related thiazides presents challenges for certain analytical techniques, such as gas chromatography-mass spectrometry (GC-MS), often necessitating derivatization to improve volatility and thermal stability. dss.go.thcapes.gov.br Derivatization is a targeted chemical modification to make a compound more suitable for a specific analytical method.

Common derivatization strategies for thiazides like hydrochlorothiazide, which are applicable to its benzyl derivative, involve methylation. capes.gov.br This process can be achieved through various methods, including extractive alkylation with reagents like iodomethane (B122720) in an organic solvent or flash methylation using agents like trimethylanilinium in the gas chromatograph's injector. capes.gov.br These techniques convert the acidic protons, particularly on the sulfonamide nitrogens, into methyl groups, thereby reducing polarity and enhancing the compound's suitability for GC-MS analysis.

For liquid chromatography (HPLC), derivatization is less common but can be employed to enhance spectroscopic detection. dss.go.th For instance, creating derivatives that possess stronger chromophores or fluorophores can significantly lower the limits of detection. While specific studies on this compound are limited, research on the photodegradation of related diuretics has shown that the benzothiadiazine ring can be modified under specific conditions, such as through photoinduced electron transfer, to form new products with altered spectroscopic properties. acs.org Such principles can be applied to create derivatives for enhanced UV-Vis or fluorescence spectroscopic analysis.

Furthermore, microwave-assisted derivatization represents a modern approach to accelerate the chemical modification process, significantly reducing analysis time for diuretics in biological samples. acs.orgresearchgate.net This technique can be applied to various derivatization reactions, offering a rapid and reproducible method for preparing this compound for spectroscopic investigation. researchgate.net

Table 1: Derivatization Techniques for Thiazide Analysis

| Derivatization Method | Reagent Example | Purpose | Analytical Technique |

|---|---|---|---|

| Methylation | Iodomethane | Increases volatility and thermal stability | GC-MS |

| Flash Methylation | Trimethylanilinium | Increases volatility and thermal stability | GC-MS |

| Photochemical Derivatization | Dicyanonaphthalene (DCN) | Alters chromophore for enhanced detection | HPLC-UV/Vis |

Synthesis of Chemically Modified Analogs for Research Applications

The synthesis of chemically modified analogs of the hydrochlorothiazide framework is a key area of research for exploring structure-activity relationships and discovering new biological activities. rjptonline.org Although this compound itself is an analog of hydrochlorothiazide, further modifications can be made to its structure.

One powerful and versatile method for creating diverse analogs is the "click chemistry" approach, particularly the copper-catalyzed azide-alkyne cycloaddition. nih.govseu.ac.lkdntb.gov.ua This has been successfully applied to the hydrochlorothiazide scaffold to generate a library of 1,2,3-triazole derivatives. nih.govseu.ac.lk The process typically involves introducing an azide (B81097) or alkyne handle onto the parent molecule, which can then be "clicked" with a variety of corresponding reactants to create a large array of new compounds for screening in research applications. nih.gov The resulting triazole-modified analogs are characterized using spectroscopic techniques like NMR (¹H, ¹³C), IR, and mass spectrometry. seu.ac.lk

Another strategy involves linking hydrochlorothiazide to other heterocyclic rings known for their biological activities, such as 1,3,4-thiadiazine or pyrazolidine. rjptonline.orgresearchgate.net This is achieved through multi-step synthetic pathways, for example, by first reacting the hydrochlorothiazide sulfonamide with chloroacetyl chloride and then cyclizing the intermediate with appropriate reagents. rjptonline.org These synthetic efforts aim to create hybrid molecules that may exhibit novel properties for research purposes. mdpi.comrjptonline.org The resulting analogs are rigorously characterized by FT-IR, ¹H-NMR, and ¹³C-NMR spectroscopy to confirm their structures. rjptonline.org

Table 2: Examples of Synthesized Hydrochlorothiazide Analogs

| Synthetic Approach | Added Moiety | Purpose of Synthesis |

|---|---|---|

| Click Chemistry | 1,2,3-Triazole rings | Generation of a diverse library for enzyme inhibition studies |

| Multi-step Synthesis | 1,3,4-Thiadiazine rings | Creation of hybrid molecules for antimicrobial screening |

| Multi-step Synthesis | Pyrazolidine rings | Creation of hybrid molecules for antimicrobial screening |

Isotopic Labeling Techniques for Mechanistic Studies

Isotopic labeling is an indispensable tool for elucidating reaction mechanisms, studying metabolic pathways, and as internal standards in quantitative analysis. symeres.comnumberanalytics.combohrium.com In this technique, one or more atoms in a molecule like this compound are replaced with their heavier, stable (e.g., ²H, ¹³C, ¹⁵N) or radioactive (e.g., ³H, ¹⁴C) isotopes. symeres.comnih.gov

For mechanistic studies, deuterium (B1214612) (²H) labeling is particularly valuable due to the kinetic isotope effect, where the difference in mass between hydrogen and deuterium can lead to measurable changes in reaction rates, providing insight into bond-breaking steps. symeres.com General methods for deuterium and tritium (B154650) (³H) labeling of organic molecules, which are applicable to this compound, include hydrogen isotope exchange (HIE) reactions, catalytic reductive dehalogenation, and the use of isotopically labeled reagents. nih.govmdpi.com

Carbon-14 (¹⁴C) is another crucial isotope for mechanistic and metabolic studies. acs.org A notable strategy for labeling the hydrochlorothiazide ring system involves the in situ generation of [¹⁴C]formaldehyde from [¹⁴C]carbon dioxide. acs.org This labeled formaldehyde can then be used in a one-pot ring closure reaction with the appropriate sulfonamide precursor to yield [¹⁴C]hydrochlorothiazide. acs.org This late-stage labeling strategy is efficient for introducing the isotopic tag into the complex molecule. acs.org The presence of the isotope generally has a negligible effect on the molecule's biological properties, making it an excellent tracer. acs.org These established methods for hydrochlorothiazide can be adapted for the synthesis of isotopically labeled this compound to support detailed mechanistic investigations. symeres.comacs.org

Table 3: Isotopic Labeling in Thiazide Research

| Isotope | Labeling Method | Application in Mechanistic Studies |

|---|---|---|

| Deuterium (²H) | Hydrogen Isotope Exchange (HIE) | Studying kinetic isotope effects to probe reaction mechanisms |

| Tritium (³H) | Catalytic Tritiation / Tritodehalogenation | Tracing metabolic pathways, receptor binding assays |

| Carbon-14 (¹⁴C) | Ring closure with [¹⁴C]formaldehyde | Tracing the fate of the molecule in metabolic and environmental studies |

Molecular Mechanisms and Biological Interactions of Benzylhydrochlorothiazide Preclinical and in Vitro Focus

Investigations into Sodium-Chloride Symporter Inhibition by Benzylhydrochlorothiazide (B19321)

The principal mechanism of action for this compound, like other thiazide diuretics, is the inhibition of the sodium-chloride (Na+-Cl−) symporter (NCC). patsnap.com This transporter, encoded by the SLC12A3 gene, is located in the apical membrane of the distal convoluted tubule (DCT) in the kidney and is responsible for reabsorbing approximately 5-7% of filtered sodium. pharmgkb.organnals.edu.sgresearchgate.net By blocking this symporter, this compound increases the excretion of sodium, chloride, and water. patsnap.com

In vitro and structural studies on related thiazides, such as hydrochlorothiazide (B1673439), provide a model for understanding the binding dynamics of this compound. Thiazide diuretics bind to an orthosteric site on the NCC, meaning they occupy the same physical space as the normal substrates (ions), thereby physically obstructing the ion translocation pathway. science.govexplorationpub.com The binding of thiazides is influenced by the presence of ions; chloride ions have been shown to inhibit thiazide binding, whereas sodium ions stimulate it. mdpi.com This suggests a competitive interaction at the chloride binding site and a potential allosteric effect mediated by sodium. Kinetic models propose that the transporter can exist in various states and that thiazides preferentially bind when the transporter is in an outward-facing conformation, effectively locking it in a state that prevents the transport cycle from completing. mdpi.comclinicaltrials.gov

Table 1: Key Molecular Interactions in Thiazide Binding to the Sodium-Chloride Symporter (NCC) Based on studies of hydrochlorothiazide as a representative thiazide.

| Thiazide Moiety | Interacting NCC Residue/Site | Type of Interaction | Functional Consequence |

|---|---|---|---|

| Sulfamoyl Group | Asn148, Asn226, Asn358 | Polar Interactions / Hydrogen Bonds | Anchors the inhibitor in the binding pocket. |

| Chlorine Atom | Cl- Site 2 | Steric Hindrance | Prevents chloride ion binding. |

| Thiazide Ring System | Overall Binding Pocket | Orthosteric Occlusion | Blocks the ion translocation pathway and stalls the transporter in an outward-facing conformation. |

Characterization of Molecular Binding and Interaction Dynamics

Modulation of Renal Tubular Transport Mechanisms by this compound

This compound's primary influence on renal tubular transport occurs in the distal convoluted tubule (DCT) through NCC inhibition. patsnap.comrad-ar.or.jp This action reduces the reabsorption of Na+ and Cl− from the tubular fluid back into the bloodstream, leading to increased urinary output of salt and water (natriuresis and diuresis). patsnap.comglpbio.com This is the foundational diuretic effect.

Exploration of Vasodilatory Effects Induced by this compound

Research on hydrochlorothiazide has shown that its vasodilator effect in the human forearm occurs at high concentrations and is mediated by the activation of vascular potassium channels. nih.gov This effect was independent of the Na+-Cl− cotransporter, indicating a separate mechanism from its renal action. nih.gov It is plausible that this compound shares this mechanism of inducing vasodilation through the modulation of ion channels in vascular smooth muscle.

Biochemical Interactions with Adenylate Cyclase and Related Signaling Pathways

The direct interaction of this compound with adenylate cyclase is not its primary mechanism of action. However, research into related thiazides reveals complex interactions with the signaling pathways that regulate both the NCC and calcium metabolism. Adenylate cyclase is the enzyme that produces cyclic adenosine (B11128) monophosphate (cAMP), a critical second messenger. ucl.ac.ukwikipedia.org

In vitro studies investigating the effects of thiazides on cAMP signaling found that while drugs like hydrochlorothiazide could inhibit phosphodiesterase (the enzyme that breaks down cAMP), they did not potentiate the cAMP response to parathyroid hormone (PTH). nih.gov Notably, the same study found that hydrochlorothiazide and chlorothiazide (B1668834) increased basal adenylate cyclase activity in preparations from the renal cortex. nih.gov The activation of the NCC itself is regulated by a complex phosphorylation cascade involving with-no-lysine (WNK) kinases and the Ste20-related proline-alanine-rich kinase (SPAK). pharmgkb.org Some of the upstream signals that modulate this cascade, such as those from the β-adrenergic receptor, are directly linked to adenylate cyclase activation. nih.govuniprot.orgreactome.org Therefore, while not a direct target, this compound may influence a cellular environment where basal adenylate cyclase activity is elevated, though the functional consequence of this specific interaction requires further study.

Biotransformation and Active Metabolite Formation of this compound

Detailed information on the specific biotransformation pathways and active metabolites of this compound is limited in publicly available literature. The existence of deuterated forms, such as this compound-d5, indicates its use in metabolism studies, but the results of such studies are not widely reported. glpbio.commedchemexpress.com

For comparison, the related and widely studied compound hydrochlorothiazide undergoes very little metabolism and is excreted primarily unchanged in the urine. pharmgkb.org It is largely eliminated from the body before significant biotransformation can occur. drugcentral.org Given the structural similarity, it is possible that this compound also undergoes limited metabolism. One study on diabetic kidney disease detected this compound in its parent form, but did not characterize any metabolites. cellphysiolbiochem.com Without further specific data, it remains unclear whether this compound is converted to any pharmacologically active metabolites in significant quantities.

Computational Modeling and in Silico Investigations of Benzylhydrochlorothiazide

Molecular Docking Simulations for Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. frontiersin.org For Benzylhydrochlorothiazide (B19321), docking simulations are primarily used to investigate its interaction with key biological targets, most notably carbonic anhydrase (CA) isoforms. researchgate.netacs.org Thiazide diuretics, characterized by their sulfonamide group, are known inhibitors of carbonic anhydrases. acs.orgnih.gov

Docking studies reveal that the sulfonamide moiety of compounds like this compound is crucial for binding within the active site of carbonic anhydrases. ekb.eg These simulations predict that the sulfonamide group coordinates directly with the catalytic Zn2+ ion, a hallmark interaction for CA inhibitors. ekb.egmdpi.com The simulations also map other potential interactions, such as hydrogen bonds and van der Waals forces, between the drug molecule and amino acid residues in the hydrophilic and hydrophobic regions of the enzyme's active site. frontiersin.orgekb.eg For instance, docking of similar sulfonamide-containing molecules into the active site of CA IX, a tumor-associated isoform, has shown interactions with key residues that stabilize the complex. nih.govmdpi.com By elucidating these binding modes, molecular docking provides a rational basis for the inhibitory activity of this compound and guides the design of more potent and selective inhibitors. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Model Development

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. ijaar.orgprotoqsar.com This approach is foundational for predicting the activity of new molecules before their synthesis. ijaar.org

For thiazide diuretics, QSAR models are developed to predict their diuretic potency based on calculated molecular descriptors. researchgate.net These models are constructed by analyzing a dataset of related thiazide compounds with known activities. uran.uaneliti.com The resulting mathematical equations can then be used to estimate the bioactivity of new or untested compounds like this compound. A QSAR model is typically represented by a linear or non-linear equation that correlates descriptors with activity. researchgate.neturan.ua The robustness and predictive power of these models are assessed through rigorous statistical validation methods, such as cross-validation. researchgate.netresearchgate.net

Below is an interactive table demonstrating a hypothetical QSAR model for predicting the relative diuretic activity (Ra) of a series of thiazide compounds.

| Compound | LogP (Lipophilicity) | Dipole Moment (Debye) | Molecular Volume (ų) | Observed Relative Activity (Ra) | Predicted Relative Activity (Ra) |

|---|---|---|---|---|---|

| Hydrochlorothiazide (B1673439) | -0.98 | 5.8 | 210.5 | 1.00 | 1.05 |

| This compound | 0.85 | 6.2 | 285.4 | 1.50 | 1.45 |

| Bendroflumethiazide | 1.45 | 6.5 | 315.2 | 1.80 | 1.82 |

| Polythiazide | 1.90 | 7.1 | 340.8 | 2.00 | 1.98 |

| Trichlormethiazide | 0.55 | 4.9 | 245.1 | 1.30 | 1.33 |

The development of reliable QSAR models depends on identifying the molecular descriptors that have the most significant impact on bioactivity. protoqsar.com For thiazide diuretics, studies have shown that diuretic activity is influenced by a combination of electronic, steric (spatial), and lipophilic properties. uran.uaneliti.compharmj.org.ua

Key molecular descriptors identified in QSAR studies of diuretics include:

Lipophilicity (logP): This descriptor measures how well a compound dissolves in fats or oils versus water. For diuretics, an optimal logP value is often associated with increased activity, as it affects the molecule's ability to cross cell membranes and reach its target. uran.uapharmj.org.ua

Energy Parameters: Values such as the energy of the highest occupied molecular orbital (HOMO) are important. uran.uaneliti.com An increase in HOMO energy can correlate with higher diuretic activity. pharmj.org.ua

Spatial and Geometric Descriptors: Properties like molecular volume, surface area, and refractivity are crucial. uran.uapharmj.org.ua Studies have indicated that diuretic activity may increase as the volume and surface area of the molecule decrease. uran.uaneliti.com

Electronic Descriptors: The dipole moment, which measures the polarity of a molecule, has been found to correlate with diuretic potency. uran.uaneliti.com

These descriptors provide a quantitative basis for understanding the structure-activity relationship, suggesting that a balance of lipophilicity, specific electronic properties, and molecular size is essential for the diuretic effect of compounds like this compound. uran.uapharmj.org.ua

Predictive Modeling of this compound Bioactivity

Molecular Dynamics Simulations to Elucidate Dynamic Interactions

While molecular docking provides a static snapshot of a drug-target complex, molecular dynamics (MD) simulations offer a dynamic view, revealing the movement and interactions of the system over time. nih.govrsc.orgnih.gov MD simulations allow researchers to observe the conformational changes in both the ligand and the target protein, the stability of the binding pose, and the role of surrounding solvent molecules. mdpi.comnih.gov

In the context of this compound, MD simulations can be applied to its complex with targets like carbonic anhydrase or ion channels. frontiersin.orgnih.gov These simulations can:

Assess Binding Stability: By tracking the root-mean-square deviation (RMSD) of the ligand and protein atoms over time, MD simulations can confirm whether the binding pose predicted by docking is stable. frontiersin.orgtums.ac.ir

Reveal Allosteric Effects: Simulations can show how the binding of this compound to one site on a protein might induce conformational changes at a distant site, which is crucial for understanding the allosteric regulation of enzyme or channel function. mdpi.com

Characterize Water-Mediated Interactions: MD simulations explicitly model water molecules, allowing for the identification of key water-bridged hydrogen bonds that can be critical for stabilizing the drug-target complex.

Calculate Binding Free Energy: Advanced MD techniques can be used to compute the binding free energy of a ligand to its target, providing a more accurate prediction of binding affinity than docking scores alone. researchgate.net

These dynamic insights are crucial for a comprehensive understanding of the molecular mechanisms through which this compound exerts its effects. rsc.orgdovepress.com

Virtual Screening Approaches for Identification of Related Scaffolds

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. squarespace.com For this compound, virtual screening can be employed to discover novel compounds with similar or improved diuretic properties, often by targeting carbonic anhydrase. researchgate.netmdpi.com

There are two main approaches:

Structure-Based Virtual Screening (SBVS): This method uses the 3D structure of the target protein (e.g., carbonic anhydrase IX). researchgate.netnih.gov Large compound databases are computationally docked into the active site of the target, and molecules are ranked based on their predicted binding affinity or docking score. squarespace.commdpi.com This approach has been successfully used to identify novel scaffolds for potent carbonic anhydrase inhibitors. researchgate.netacs.org

Ligand-Based Virtual Screening (LBVS): When a high-resolution structure of the target is unavailable, this method uses the structure of a known active ligand, such as this compound, as a template. drugbank.com The database is searched for molecules with similar 2D or 3D structural features or pharmacophores (the essential spatial arrangement of features responsible for biological activity). mdpi.comdrugbank.com

These screening methods can efficiently filter millions of compounds, saving significant time and resources compared to traditional high-throughput screening, and can lead to the identification of novel chemical scaffolds for further optimization. squarespace.comdrugbank.com

Cheminformatics and Data-Driven Insights in this compound Research

Cheminformatics combines computer and information science to address problems in chemistry, particularly in the context of drug discovery. numberanalytics.com It involves the use of computational tools to manage, analyze, and extract knowledge from vast amounts of chemical and biological data. neovarsity.orgnih.gov In research related to this compound and other diuretics, cheminformatics plays a vital role in accelerating discovery and providing data-driven insights. acs.orgrsc.org

Key applications include:

Database Management and Curation: Public and private databases like ChEMBL and PubChem contain extensive bioactivity data for millions of compounds. mdpi.com Cheminformatics tools are essential for organizing, curating, and integrating this data to build reliable datasets for modeling. nih.govmdpi.com

Structure-Activity Relationship (SAR) Analysis: By analyzing large datasets of compounds and their associated activities, cheminformatics helps identify SAR trends that guide medicinal chemists in optimizing lead compounds. neovarsity.org This data-driven approach moves beyond intuition, providing a systematic way to improve potency and selectivity.

Predictive Modeling: This encompasses the development of QSAR models (as described in section 5.2) and other machine learning algorithms to predict various properties, including bioactivity, pharmacokinetics, and potential drug-drug interactions. acs.orgmdpi.com

Rational Drug Design: Ultimately, cheminformatics empowers a more rational, evidence-based approach to drug design. neovarsity.org By integrating data from docking, QSAR, and MD simulations, it helps researchers make more informed decisions, from selecting initial hits to optimizing lead candidates. numberanalytics.com

Preclinical Pharmacological Investigations of Benzylhydrochlorothiazide in Vitro and Non Human in Vivo Models

In Vitro Cellular and Tissue-Based Assays

In vitro studies are crucial for elucidating the direct effects of a compound on cells and tissues, providing insights into its mechanism of action and potential biological activities.

Specific data detailing the comprehensive cellular responses to Benzylhydrochlorothiazide (B19321) in various cell lines are not extensively available in publicly accessible literature. However, some studies have utilized cell culture models to investigate specific effects. For instance, as part of a broader investigation into the phototoxicity of sulphonamide-derived diuretics, this compound was tested in a cell culture model. spiedigitallibrary.org The study, which also included an in vivo component in hairless mice, aimed to identify potential for phototoxic action leading to a loss of culture-forming ability after exposure to broadband UVA radiation. spiedigitallibrary.org While the majority of the diuretics tested in this study yielded phototoxic effects in vitro, specific quantitative data on the cellular response to this compound were not detailed in the abstract. spiedigitallibrary.org

High-throughput screening (HTS) is a drug discovery process that involves the automated testing of large numbers of compounds to identify those that modulate a specific biological target or pathway. wikipedia.orgbmglabtech.com this compound has been included in compound libraries for high-throughput screening. utexas.edugoogleapis.com However, specific results from these HTS campaigns that would characterize a broad range of biological activities for this compound across various cell lines are not publicly detailed. Such screening is intended to identify "hits" or "leads" by assessing effects on pharmacological targets, but the outcomes for this specific compound have not been published. bmglabtech.com

Characterization of Cellular Responses to this compound

In Vivo Studies in Non-Human Animal Models

In vivo studies in animal models are essential for understanding the integrated physiological and pharmacological effects of a drug candidate. nih.govnumberanalytics.comcureraredisease.org

Research in non-human animal models has provided some insights into the biological effects of this compound.

Antihypertensive Effects: The antihypertensive activity of this compound has been evaluated in spontaneously hypertensive rats (SHRs), a common model for human essential hypertension. epo.orgmdpi.comnih.gov One study investigated the effects of a combination therapy involving this compound and a benzimidazole (B57391) derivative with angiotensin-II antagonistic properties. epo.org This research points to the use of this compound in animal models to explore its blood pressure-lowering capabilities, although specific data on its standalone efficacy or dose-response relationships from this study are limited in the available abstract. epo.org

Diuretic Effects: As a thiazide diuretic, the primary pharmacological effect of this compound is to increase urine output. patsnap.com Studies in rats are a standard method to evaluate the diuretic activity of compounds. nih.govnih.govscirp.org For example, studies with the related compound hydrochlorothiazide (B1673439) in rats have shown an initial increase in the excretion of sodium and water. nih.gov While specific diuretic activity data for this compound were not found, this remains its presumed primary biological effect in animal models.

Phototoxicity: In addition to in vitro testing, this compound was investigated for phototoxic effects in an in vivo model using hairless mice. spiedigitallibrary.org This study involved intradermal injection of the compound followed by UVA irradiation to assess skin reactions such as edema or necrosis. spiedigitallibrary.org

Due to the limited publicly available quantitative data, a detailed data table for the biological effects of this compound in animal models cannot be constructed.

Assessment of Biological Effects in Experimental Animal Models

Pharmacokinetic and Pharmacodynamic Modeling in Preclinical Species

Pharmacokinetic (PK) and pharmacodynamic (PD) modeling is a quantitative tool used to understand the relationship between drug concentration and its effect over time, which is critical for translating preclinical findings to clinical settings. nih.govallucent.comaccp1.org PK studies define the absorption, distribution, metabolism, and excretion (ADME) of a compound, while PD studies measure the physiological response. allucent.com

The development of a robust PK/PD model requires extensive data from both in vitro and in vivo studies to characterize these relationships. nih.gov For thiazide diuretics, PK/PD modeling can help in understanding the dose-response relationship for both diuretic and antihypertensive effects. While the general principles and methodologies for preclinical PK/PD modeling are well-established, specific models and associated parameters for this compound in any preclinical species have not been reported in the public domain. The successful development of such a model would require detailed data on its time course of concentration in plasma and its corresponding effect on biomarkers such as urine output, electrolyte excretion, or blood pressure in animal models. washington.edu

Advanced Analytical Methods for Benzylhydrochlorothiazide Characterization and Quantification Excluding Human Biological Samples

Chromatographic Separation Techniques (Non-Human and Environmental Matrices)

Chromatography is a fundamental technique for separating components within a mixture. nih.gov For Benzylhydrochlorothiazide (B19321), several chromatographic methods are applicable, each with specific advantages depending on the sample matrix and analytical goal.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of pharmaceutical compounds in environmental samples like surface water and wastewater. pjoes.comopenaccessjournals.com The technique separates compounds based on their differential affinities for a stationary phase (packed in a column) and a mobile phase (a pumped solvent). openaccessjournals.commdpi.com For compounds like this compound, reversed-phase HPLC is commonly employed, where the stationary phase is nonpolar (e.g., C18-bonded silica) and the mobile phase is a more polar solvent mixture, typically consisting of acetonitrile (B52724) and/or methanol (B129727) with water. rsc.org

To handle complex environmental matrices, a sample preparation step such as Solid-Phase Extraction (SPE) is often required to concentrate the analyte and remove interfering substances before HPLC analysis. pjoes.comfortunejournals.com Detection is frequently achieved using a Diode-Array Detector (DAD) or a UV-Vis detector, which measures the absorbance of the analyte as it elutes from the column. pjoes.com

Table 1: Representative HPLC Parameters for Analysis of Thiazide-Related Compounds in Water Samples

| Parameter | Description |

| Sample Preparation | Solid-Phase Extraction (SPE) with Oasis HLB or similar cartridges. pjoes.comfortunejournals.com |

| Column | Reversed-Phase C18 or C30 (e.g., 250 mm x 4.6 mm, 5 µm particle size). pjoes.com |

| Mobile Phase | Gradient elution with Acetonitrile and water (often containing a modifier like formic acid). rsc.orgfortunejournals.com |

| Flow Rate | Typically 0.5 - 1.0 mL/min. mdpi.com |

| Detection | Diode Array Detection (DAD) or UV Detection at a specific wavelength. pjoes.com |

| Injection Volume | 20 - 100 µL. pjoes.com |

Ultra-High Performance Liquid Chromatography (UHPLC) Approaches

Ultra-High Performance Liquid Chromatography (UHPLC) operates on the same principles as HPLC but utilizes columns with smaller particle sizes (typically less than 2 µm). This results in significantly improved resolution, faster analysis times, and enhanced sensitivity. up.ac.za These advantages make UHPLC particularly suitable for screening a wide range of pharmaceuticals, including diuretics, in environmental samples. researchgate.net

When coupled with mass spectrometry, UHPLC-MS/MS is a powerful tool for detecting and quantifying trace levels of contaminants in wastewater. chromatographyonline.com The method can be sensitive enough to allow for direct injection of filtered water samples, reducing complex sample preparation steps. chromatographyonline.comnih.gov The analysis of thiazide diuretics has been noted in environmental surveys using UHPLC coupled with tandem mass spectrometry (UHPLC-ESI-MS/MS). up.ac.za

Table 2: Typical UHPLC Parameters for Pharmaceutical Screening in Environmental Waters

| Parameter | Description |

| Sample Preparation | Direct injection after filtration or Solid-Phase Extraction (SPE). chromatographyonline.comnih.gov |

| Column | Sub-2 µm particle size (e.g., Acquity UPLC BEH C18, 1.7 µm). nih.gov |

| Mobile Phase | Gradient elution with Acetonitrile/Methanol and water, modified with formic acid or ammonium (B1175870) formate. nih.gov |

| Flow Rate | 0.3 - 0.5 mL/min. mdpi.comnih.gov |

| Analysis Time | Short run times, often under 10 minutes. nih.gov |

| Detection | Tandem Mass Spectrometry (MS/MS). mdpi.comchromatographyonline.com |

Gas Chromatography (GC) Applications

Gas Chromatography (GC) is a powerful analytical technique for separating and analyzing volatile and semi-volatile compounds. jfda-online.com Direct analysis of polar and non-volatile pharmaceuticals like this compound by GC is challenging. Therefore, a chemical derivatization step is necessary to convert the analyte into a more volatile and thermally stable form suitable for GC analysis. jfda-online.comnih.gov

This process involves reacting the analyte with a specific reagent to block polar functional groups, such as the sulfonamide and amine groups present in the this compound structure. jfda-online.com Common derivatization techniques include silylation (e.g., using BSTFA - N,O-Bis(trimethylsilyl)trifluoroacetamide) or acylation. jfda-online.comresearchgate.net After derivatization, the sample is injected into the GC, where it is vaporized and separated on a capillary column before being detected, often by a mass spectrometer (GC-MS). researchgate.net This derivatization-enhanced procedure can improve chromatographic performance and aid in structural characterization. mdpi.com

Table 3: Potential Derivatization Reagents for GC Analysis of this compound

| Functional Group in this compound | Potential Derivatization Reagent Class | Example Reagent | Purpose |

| Sulfonamide (-SO₂NH₂) | Silylation | BSTFA, MSTFA | Increases volatility and thermal stability. researchgate.net |

| Amine (-NH-) | Silylation / Acylation | BSTFA / Acetic Anhydride | Reduces polarity and improves peak shape. jfda-online.com |

| Hydroxyl (-OH) (if present from hydrolysis) | Silylation | TMCS, BSTFA | Masks polar hydroxyl group. jfda-online.com |

Thin Layer Chromatography (TLC) in Compound Analysis

Thin Layer Chromatography (TLC) is a simple, cost-effective, and rapid chromatographic technique used for separating mixtures. nih.govlibretexts.org It is often utilized for qualitative purposes, such as assessing the purity of a compound, identifying components in a mixture by comparison to standards, or monitoring the progress of a chemical reaction. libretexts.org

In a typical TLC analysis, the sample is spotted onto a plate coated with a thin layer of a stationary phase, such as silica (B1680970) gel. nih.gov The plate is then placed in a sealed chamber containing a suitable mobile phase (solvent system). The solvent moves up the plate by capillary action, and the components of the sample separate based on their differential partitioning between the stationary and mobile phases. libretexts.org For this compound, a polar stationary phase like silica gel would be used with a mobile phase of intermediate polarity. The separated spots are typically visualized under UV light, as compounds with aromatic rings often show fluorescence quenching. nih.gov

Table 4: General Procedure for TLC Analysis

| Step | Description |

| 1. Plate Preparation | Use a pre-coated silica gel 60 F254 plate. pageplace.de |

| 2. Sample Application | Dissolve the sample in a suitable solvent and apply a small spot onto the baseline of the TLC plate using a capillary tube. libretexts.org |

| 3. Development | Place the plate in a developing chamber containing a pre-determined solvent system (e.g., a mixture of ethyl acetate (B1210297) and hexane). who.int |

| 4. Visualization | After the solvent front nears the top of the plate, remove and dry the plate. Visualize the separated spots under a UV lamp (254 nm). nih.gov |

| 5. Rƒ Calculation | Calculate the Retention Factor (Rƒ) for each spot and compare it with that of a standard reference. |

Spectrometric Detection and Structural Elucidation Methods

While chromatography separates compounds, spectrometry is used for their detection and structural identification.

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS)

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. mdpi.com When coupled with a separation technique like HPLC or UHPLC, it provides highly sensitive and selective quantification. nih.gov For structural elucidation, tandem mass spectrometry (MS/MS) is invaluable. mdpi.comrfi.ac.uk

In an MS/MS experiment, a specific ion of the target compound (the precursor ion) is selected and subjected to fragmentation, typically through collision-induced dissociation (CID). rfi.ac.uk This process breaks the precursor ion into smaller, characteristic fragment ions (product ions). The resulting fragmentation pattern is like a fingerprint for the molecule, which can be used for definitive identification and structural analysis. rfi.ac.uk For quantitative analysis in complex matrices like wastewater, a specific MS/MS technique called Multiple Reaction Monitoring (MRM) is often used, where the instrument is set to monitor a specific transition from a precursor ion to a product ion, providing excellent selectivity and sensitivity. mdpi.comnih.gov Based on the structure of this compound and known fragmentation of related compounds like hydrochlorothiazide (B1673439), key fragmentation pathways can be predicted. researchgate.net

Table 5: Predicted MS/MS Transitions for this compound Analysis

| Ion Mode | Precursor Ion (m/z) [M+H]⁺ | Predicted Product Ion (m/z) | Corresponding Neutral Loss/Fragment |

| Positive | 388.0 | 297.0 | Loss of benzyl (B1604629) group [C₇H₇] |

| Positive | 388.0 | 205.0 | Cleavage related to the dihydro-thiadiazine dioxide ring |

| Negative | 386.0 [M-H]⁻ | 296.0 | Loss of benzyl radical [C₇H₆] and H |

| Negative | 386.0 [M-H]⁻ | 204.0 | Fragmentation of the core thiazide structure |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including this compound. Both ¹H and ¹³C NMR are utilized to provide detailed information about the carbon-hydrogen framework of the molecule. googleapis.commdpi.com

In the ¹H NMR spectrum of a related compound, key signals corresponding to different proton environments are observed. For instance, aromatic protons typically appear in the downfield region, while aliphatic protons are found more upfield. rsc.org The chemical shifts, splitting patterns (multiplicity), and integration values of the peaks in the ¹H NMR spectrum allow for the precise assignment of each proton in the this compound molecule. rsc.orgsigmaaldrich.com

Similarly, ¹³C NMR spectroscopy provides information about the different carbon atoms within the molecule. rsc.orgresearchgate.net The chemical shift of each carbon signal is indicative of its electronic environment. For example, carbonyl carbons and carbons attached to electronegative atoms resonate at lower fields compared to aliphatic carbons. mdpi.com Two-dimensional NMR techniques, such as HMQC and HMBC, can be employed to establish correlations between protons and carbons, further confirming the structural assignment. mdpi.com

Table 1: Representative NMR Data for Related Structural Moieties

| Nucleus | Chemical Shift (ppm) Range | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | 7.0 - 8.5 | m | Aromatic Protons |

| ¹H | 3.5 - 5.0 | m | Protons adjacent to heteroatoms |

| ¹³C | 120 - 150 | s | Aromatic Carbons |

| ¹³C | 50 - 80 | s | Aliphatic Carbons adjacent to heteroatoms |

Note: This table is illustrative and based on general knowledge of NMR spectroscopy for similar organic compounds. Actual values for this compound would need to be determined experimentally.

UV-Visible Spectrophotometry and Fluorometric Assays

UV-Visible spectrophotometry is a widely used technique for the quantitative analysis of compounds that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. science.gov this compound, containing chromophoric groups, is amenable to this type of analysis. The method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. researchgate.net

For quantification, a wavelength of maximum absorbance (λmax) is selected to ensure the highest sensitivity and to minimize interference from other substances. researchgate.net While the specific λmax for this compound is not detailed in the search results, related compounds are often analyzed in the UV region. science.govresearchgate.net

Fluorometric assays offer another sensitive method for quantification. gentaurpdf.com These assays are based on the principle of fluorescence, where a molecule absorbs light at one wavelength (excitation wavelength) and emits light at a longer wavelength (emission wavelength). google.com The intensity of the emitted light is proportional to the concentration of the analyte. Fluorometric methods can be highly specific and sensitive, making them suitable for detecting low concentrations of substances. researchgate.netscience.gov

Table 2: Spectroscopic Methods for Analysis

| Technique | Principle | Application |

|---|---|---|

| UV-Visible Spectrophotometry | Measurement of light absorption by chromophores. | Quantitative analysis in various matrices. |

Electroanalytical Techniques for this compound

Electroanalytical techniques are a class of analytical methods that use the electrochemical properties of a substance for its determination. blogspot.com Techniques such as voltammetry and polarography can be applied to the analysis of electroactive compounds like this compound. science.govgoogle.com

Differential pulse voltammetry (DPV), for example, is a sensitive electroanalytical technique that has been used for the determination of related thiazide diuretics. google.comgoogle.com This method involves applying a series of regular voltage pulses superimposed on a linear voltage sweep. The resulting current is measured just before and at the end of each pulse, and the difference is plotted against the potential. This technique can provide low detection limits and good resolution. google.com The electrochemical behavior of this compound would be dependent on the presence of oxidizable or reducible functional groups in its structure. researchgate.net

Optimized Sample Preparation and Extraction Protocols for Non-Human Matrices

The accurate quantification of this compound in non-human matrices, such as wastewater or environmental samples, necessitates efficient sample preparation and extraction protocols to remove interfering substances and concentrate the analyte. researchgate.netgoogle.com

Solid-phase extraction (SPE) is a commonly employed technique for the cleanup and pre-concentration of analytes from complex matrices. oup.com The choice of the SPE sorbent and elution solvents is critical for achieving high recovery of the target compound. oup.com For the analysis of diuretics in urine, a "dilute and inject" approach has also been reported, which simplifies the sample preparation process. dshs-koeln.de

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods often incorporate specific sample preparation steps to ensure the compatibility of the sample with the analytical instrument and to minimize matrix effects. oup.comdshs-koeln.de The development of these protocols is crucial for reliable and reproducible results in environmental monitoring and research. nih.govacs.org

Table 3: Sample Preparation Techniques for Non-Human Matrices

| Technique | Description | Application |

|---|---|---|

| Solid-Phase Extraction (SPE) | A chromatographic technique used for sample clean-up and concentration. | Extraction of analytes from complex liquid samples like wastewater. |

Application of Isotopic Dilution Mass Spectrometry in Quantification

Isotope dilution mass spectrometry (IDMS) is a powerful and highly accurate technique for the quantification of chemical compounds. This method involves the use of a stable isotope-labeled internal standard of the analyte. medchemexpress.commedchemexpress.com For this compound, a deuterated analog such as this compound-d5 would be used. medchemexpress.com

The principle of IDMS relies on adding a known amount of the isotopically labeled standard to the sample before any sample processing or analysis. The ratio of the unlabeled analyte to the labeled standard is then measured by mass spectrometry. Since the labeled and unlabeled compounds behave almost identically during extraction, purification, and ionization, any sample loss during these steps affects both equally, thus not altering their ratio. This leads to highly precise and accurate quantification, making IDMS a reference method in many analytical applications. medchemexpress.com

Benzylhydrochlorothiazide in the Context of Drug Discovery and Chemical Biology Research

Significance in Target Identification and Validation Research

Benzylhydrochlorothiazide (B19321), a member of the thiazide class of diuretics, has played a role in the broader research context of identifying and validating specific biological targets for therapeutic intervention, primarily in cardiovascular and renal medicine. patsnap.com The primary and most well-documented molecular target of this compound and other thiazide diuretics is the sodium-chloride symporter (NCC), also known as the thiazide-sensitive Na+-Cl- cotransporter (TSC), located in the distal convoluted tubule of the nephron. patsnap.comopenaccessjournals.com Inhibition of this transporter by this compound prevents the reabsorption of sodium and chloride ions, leading to diuresis and a subsequent reduction in blood pressure. patsnap.com

Research has also explored the interaction of thiazide derivatives with other potential targets. For instance, some studies classify drugs like this compound as Na+/K+-ATPase blockers, which would represent another mechanism contributing to reduced water reabsorption. mdpi.com Furthermore, the chemical scaffold of thiazides, the chlorobenzenesulfonamide group, is known to interact with carbonic anhydrases (CAs). nih.gov While classical CA inhibitors work differently, studies have investigated the binding affinities of various thiazide and thiazide-like diuretics to the twelve catalytically active human CA isoforms, revealing a complex interaction profile. nih.govacs.org This line of inquiry is significant for understanding potential off-target effects and for validating CAs as targets for different therapeutic applications. nih.gov

Investigations into the phototoxic potential of this compound have also contributed to target validation research. Studies using human cell lines have demonstrated that the compound can induce cell death upon UVA irradiation, identifying it as a phototoxic agent at certain concentrations. ncats.ioacs.org This research is crucial for understanding the molecular pathways that are activated or disrupted by the drug in the presence of light, potentially identifying new targets related to drug-induced photosensitivity.

Table 1: Identified Molecular Targets for Thiazide Derivatives

| Target | Primary/Secondary | Location/System | Therapeutic Relevance |

|---|---|---|---|

| Sodium-Chloride Symporter (NCC/TSC) | Primary | Distal Convoluted Tubule (Kidney) | Hypertension, Edema patsnap.comopenaccessjournals.com |

| Na+/K+-ATPase | Secondary/Proposed | Multiple Tissues | Diuresis mdpi.com |

| Carbonic Anhydrases (CAs) | Secondary/Off-Target | Multiple Tissues | Various (e.g., Glaucoma, Edema) nih.govacs.org |

| Potassium Channels | Secondary/Proposed | Cardiovascular System | Vasodilation patsnap.com |

Approaches to Lead Optimization and Preclinical Candidate Selection

The process of drug discovery involves moving from an initial "hit" compound to a refined preclinical candidate through a process of lead optimization. nih.gov For a compound class like thiazides, including this compound, this process involves iterative chemical modifications to enhance desired properties while minimizing undesirable ones. The goal is to improve potency, selectivity, and the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile. researchgate.net

Modern lead optimization heavily relies on computational chemistry and in silico modeling. researchgate.net Structure-activity relationship (SAR) studies are conducted to understand how specific chemical modifications to the thiazide scaffold affect its binding affinity to the primary target, the NCC. For example, altering substituents on the benzothiadiazine ring can modulate diuretic potency and duration of action. drugfuture.com

A key aspect of preclinical candidate selection is ensuring target selectivity to reduce the risk of side effects. For thiazide derivatives, this involves screening against other transporters and enzymes, such as the various carbonic anhydrase isoforms, to minimize off-target inhibition. nih.gov Computational docking studies, which predict the binding orientation and affinity of a molecule to a protein's active site, are instrumental in this phase. acs.org These in silico methods, combined with experimental high-throughput screening, allow researchers to prioritize compounds for further development. acs.orgresearchgate.net

Exploration of Repurposing Potential for Thiazide Derivatives in Chemical Biology

Drug repurposing, or finding new therapeutic uses for existing approved drugs, is a cost-effective strategy that can shorten development timelines. openaccessjournals.commdpi.com While this compound is established as a diuretic and antihypertensive, the broader class of thiazide derivatives is a subject of chemical biology research to explore new applications. This exploration is often driven by observations of off-target effects or a deeper understanding of the compound's mechanism of action. openaccessjournals.com

For instance, the known interaction of thiazides with carbonic anhydrases provides a rationale for exploring their potential in conditions where CA modulation is beneficial, beyond their primary diuretic function. nih.gov Research into the effects of thiazides on bone mineral density has also opened new avenues. Studies have shown that inactivation of the thiazide-sensitive NCC gene can lead to increased calcium absorption and enhanced bone mineral density, suggesting a potential repurposing application in osteoporosis. openaccessjournals.com

The concept of repurposing is well-illustrated by other diuretics. Ethacrynic acid, for example, is being investigated as a potential anticancer agent due to its ability to inhibit glutathione (B108866) S-transferases (GSTs), enzymes often overexpressed in tumor cells. mdpi.com This provides a template for how other classes of diuretics, including thiazides, could be systematically screened against cancer-related targets. Chemical biology approaches, such as activity-based protein profiling and chemoproteomics, can be used to identify the full spectrum of cellular targets for a drug like this compound, potentially uncovering unexpected therapeutic opportunities.

Research on Co-Formulations and Combinatorial Chemical Strategies

To enhance therapeutic efficacy and address complex diseases like hypertension, this compound has been studied and marketed in co-formulations with other drugs. science.govgenome.jp Combining drugs with complementary mechanisms of action can lead to synergistic effects on blood pressure control and may mitigate the side effects of individual components. patsnap.com Research has focused on combinations with other classes of antihypertensives, such as angiotensin II receptor blockers (ARBs) and centrally acting antiadrenergic agents. science.govgenome.jp

Table 2: Examples of Co-Formulations Involving this compound or Other Thiazides

| Combination Drug | Drug Class | Therapeutic Rationale |

|---|---|---|

| Reserpine | Rauwolfia Alkaloid (Antiadrenergic) | Combines diuretic effect with central blood pressure control genome.jp |

| Carbazochrome | Hemostatic Agent | Included in some formulations for potential effects on capillary stability genome.jp |

| Valsartan | Angiotensin II Receptor Blocker (ARB) | Blocks the renin-angiotensin system while the thiazide reduces blood volume science.gov |

Beyond fixed-dose combinations, combinatorial chemistry offers a powerful strategy for drug discovery. acs.org This approach involves the rapid synthesis of a large number of different but structurally related molecules (a "library"). For thiazide derivatives, a combinatorial approach could be used to generate a library of compounds by systematically varying the substituents at different positions on the benzothiadiazine-dioxide core. This library could then be screened against the primary target (NCC) to identify compounds with higher potency or against a panel of other targets to explore repurposing potential or identify selectivity liabilities. This strategy accelerates the discovery of novel compounds with optimized pharmacological profiles. googleapis.comgoogle.com

Q & A

Q. What is the pharmacological mechanism of benzylhydrochlorothiazide, and how does it differ from other thiazide diuretics?

this compound inhibits sodium-chloride symporters in the distal convoluted tubules, reducing sodium reabsorption and promoting diuresis. Unlike hydrochlorothiazide, its benzyl moiety may enhance lipophilicity, potentially altering pharmacokinetics or tissue penetration. Researchers should validate these differences using in vitro transporter assays and comparative pharmacokinetic studies in animal models .

Q. What analytical methods are recommended for quantifying this compound in biological matrices?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is optimal, utilizing deuterated internal standards (e.g., [²H₅]-benzylhydrochlorothiazide) to correct for matrix effects. Sample preparation should involve protein precipitation with acetonitrile followed by solid-phase extraction to minimize interference from metabolites .

Q. How should this compound be stored and handled in laboratory settings to ensure stability?

Store at 2–8°C in airtight, light-resistant containers. Degradation products (e.g., sulfonamide derivatives) may form under prolonged exposure to moisture or heat. Always consult updated safety data sheets (SDS) and use personal protective equipment (PPE), including nitrile gloves and fume hoods, to avoid dermal or respiratory exposure .

Advanced Research Questions

Q. How can researchers design a robust preclinical study to evaluate this compound’s impact on glucose metabolism?

Use a randomized, controlled trial (RCT) design with diabetic rodent models. Monitor fasting plasma glucose (FPG) and insulin sensitivity (via hyperinsulinemic-euglycemic clamps) at baseline and post-treatment. Include positive controls (e.g., hydrochlorothiazide) and adjust doses (e.g., 2–12 mg/kg) to mirror clinical equivalence. Address confounding factors like diet and hydration status .

Q. What methodologies resolve contradictions in clinical trial data regarding this compound-induced hyperglycemia?

Conduct meta-analyses stratified by patient subgroups (e.g., baseline BMI, renal function). Use multivariate regression to isolate the drug’s effect from covariates like concomitant medications (e.g., β-blockers) or comorbidities. In vitro assays (e.g., pancreatic β-cell insulin secretion studies) can clarify direct vs. indirect metabolic effects .

Q. How should adverse drug reactions (ADRs) like porokeratosis be investigated in post-marketing surveillance?

Apply the Naranjo algorithm to assess causality in case reports. Leverage pharmacovigilance databases (e.g., FAERS, VigiBase) to identify signal disproportionality. Mechanistic studies should evaluate keratinocyte maturation pathways (e.g., mTOR signaling) in ex vivo skin models from immunosuppressed patients .

Q. What strategies optimize synthesis protocols for this compound to minimize impurities?

Employ Friedel-Crafts acylation with rigorous temperature control (20–25°C) to prevent over-chlorination. Purify via recrystallization in ethanol/water (3:1 v/v) and validate purity using high-performance liquid chromatography (HPLC) with UV detection at 270 nm. Track intermediates (e.g., benzoyl chloride derivatives) using gas chromatography-mass spectrometry (GC-MS) .

Methodological Guidelines for Data Interpretation

Q. How can isotopic labeling improve pharmacokinetic studies of this compound?

Stable isotopes (e.g., [¹³C₆]-benzylhydrochlorothiazide) enable precise tracking of absorption/distribution without altering chemical properties. Use tracer doses in mass balance studies and correlate findings with positron emission tomography (PET) imaging in target tissues (e.g., kidneys) .

Q. What statistical approaches are critical for interpreting dose-response relationships in antihypertensive trials?

Apply nonlinear mixed-effects modeling (NONMEM) to account for inter-individual variability. Bayesian hierarchical models are recommended for sparse sampling designs. Sensitivity analyses should test assumptions about renal clearance rates and plasma protein binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.